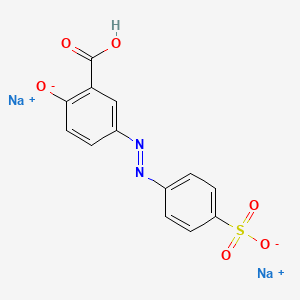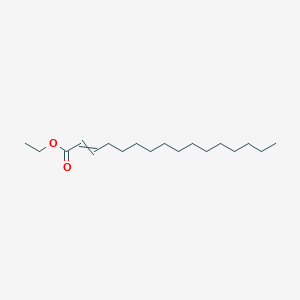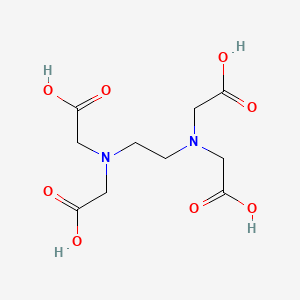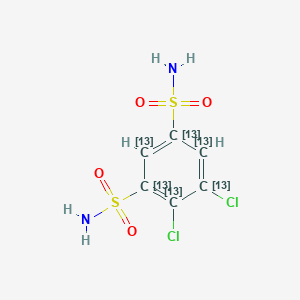
Fluoxastrobin-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoxastrobin-d4 is a high-quality, certified reference material . It is a stable isotope labelled compound with the molecular formula C21H12D4ClFN4O5 and a molecular weight of 462.85 .
Synthesis Analysis
Based on aqueous acetonitrile extraction (AAE) and solid-phase extraction (SPE) pretreatments, an analytical method was introduced for the simultaneous determination of E/Z-fluoxastrobins .Molecular Structure Analysis
Fluoxastrobin-d4 has a complex molecular structure. It is a white, crystalline solid . The molecular design of fluoxastrobin with its unique Fluorine group provides increased leaf systemicity and uniform leaf distribution .Chemical Reactions Analysis
Fluoxastrobin shows absorption peaks at various wavelengths . It is engineered to provide protection from various fungal diseases .Physical And Chemical Properties Analysis
Technical fluoxastrobin is a white, crystalline solid . It is essentially insoluble in water but is highly soluble in dichloromethane, polyethylene glycol 400, acetone, ethyl acetate, acetonitrile, and dimethylsulfoxide .Mechanism of Action
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Fluoxastrobin-d4 involves the incorporation of four deuterium atoms into the Fluoxastrobin molecule. This can be achieved by using deuterated reagents in the synthesis process.", "Starting Materials": [ "Fluoxastrobin", "Deuterated reagents" ], "Reaction": [ "The synthesis of Fluoxastrobin-d4 can be achieved by using deuterated reagents in the following steps:", "1. Protection of the hydroxyl group of Fluoxastrobin using a suitable protecting group.", "2. Deuterium exchange of the protected Fluoxastrobin using deuterated reagents.", "3. Deprotection of the protected Fluoxastrobin-d4 to obtain the final product." ] } | |
CAS RN |
1246833-67-9 |
Product Name |
Fluoxastrobin-d4 |
Molecular Formula |
C₂₁H₁₂D₄ClFN₄O₅ |
Molecular Weight |
462.85 |
synonyms |
(1E)-[2-[[6-(2-Chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl-d4)methanone O-Methyloxime; Disarm-d4; HEC 5725-d4; Fandango-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol](/img/structure/B1146791.png)

![(S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-YL]ethyl]propanamide](/img/structure/B1146796.png)





![3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid](/img/structure/B1146807.png)
